Product packaging for Citrinadin B(Cat. No.:)

Citrinadin B

Cat. No.: B1251902
M. Wt: 481.6 g/mol
InChI Key: FMXABKNHBZJYPO-AMZVHIOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrinadin B is a structurally complex meroterpenoid alkaloid isolated from the marine-derived fungus Penicillium citrinum . First described by Kobayashi and coworkers, this natural product possesses a unique and challenging pentacyclic core architecture that features a spirooxindole ring system fused to a highly substituted quinolizidine and a central cyclopentane ring . This dense assembly includes multiple stereocenters, including contiguous quaternary carbon atoms, which have made it a compelling target for total synthesis and methodological studies . The absolute and relative stereochemistry of this compound was revised following pioneering enantioselective total syntheses, confirming its close relationship to the PF1270 class of alkaloids . The primary research interest in this compound stems from its notable biological activity. It demonstrates cytotoxicity against murine leukemia L1210 cells, with reported IC50 values of 10 μg/mL . This potent activity, combined with its intricate molecular structure, makes it a valuable compound for investigating new mechanisms of action in cancer biology and for inspiring the development of novel synthetic strategies for complex alkaloid frameworks . The spirooxindole moiety, a key pharmacophore in this compound, is a privileged structure in drug discovery due to its three-dimensional rigidity and proven relevance to various biological targets . Key Research Applications: • Chemical Synthesis & Methodology: Serves as a benchmark for developing new stereoselective reactions and strategies for assembling complex polycyclic structures . • Medicinal Chemistry & Pharmacology: Functions as a lead compound for studying structure-activity relationships in cytotoxic natural products . • Biosynthetic Studies: Used to explore the enzymatic pathways, particularly those involving flavoprotein monooxygenases that catalyze stereoselective spirooxindole formation in fungi . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39N3O4 B1251902 Citrinadin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H39N3O4

Molecular Weight

481.6 g/mol

IUPAC Name

(3S,3'aS,6'R,9'aS,10'aR)-7-[(2S)-3,3-dimethyloxirane-2-carbonyl]-10'a-hydroxy-1',1',6'-trimethyl-3'a-(methylamino)spiro[1H-indole-3,2'-3,4,6,7,8,9,9a,10-octahydrocyclopenta[b]quinolizine]-2-one

InChI

InChI=1S/C28H39N3O4/c1-16-9-7-10-17-13-28(34)25(4,5)27(14-26(28,29-6)15-31(16)17)19-12-8-11-18(20(19)30-23(27)33)21(32)22-24(2,3)35-22/h8,11-12,16-17,22,29,34H,7,9-10,13-15H2,1-6H3,(H,30,33)/t16-,17+,22-,26+,27-,28-/m1/s1

InChI Key

FMXABKNHBZJYPO-AMZVHIOHSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H]2N1C[C@]3(C[C@]4(C5=CC=CC(=C5NC4=O)C(=O)[C@@H]6C(O6)(C)C)C([C@@]3(C2)O)(C)C)NC

Canonical SMILES

CC1CCCC2N1CC3(CC4(C5=CC=CC(=C5NC4=O)C(=O)C6C(O6)(C)C)C(C3(C2)O)(C)C)NC

Synonyms

citrinadin A
citrinadin B

Origin of Product

United States

Natural Occurrence and Production of Citrinadin B

Fungal Sources and Isolation Methodologies

The primary source of Citrinadin B identified in research is the fungal genus Penicillium. The isolation of this compound involves specific methodologies tailored to fungal cultures.

Penicillium citrinum Strain Specificity (e.g., N059, ATCC 9849)

Penicillium citrinum has been identified as a key producer of this compound. Notably, the strain Penicillium citrinum N059 has been specifically referenced in the isolation of this compound. banglajol.inforesearchgate.nettaylorandfrancis.comjohnwoodgroup.comacs.orgpitt.eduscispace.com This strain was originally separated from the marine red alga Actinotrichia fragilis, collected from Hedo Cape, Okinawa Island, Japan. johnwoodgroup.comacs.orgpitt.edu Another study isolated Penicillium citrinum from the marine red alga Dichotomaria marginata collected from the southeast coast of Brazil, which also yielded this compound. thieme-connect.comresearchgate.net While Penicillium citrinum is a primary source, other Penicillium species, such as Penicillium waksmanii strain PF1270, have been reported to produce related alkaloids like PF1270A-C, which share structural similarities with citrinadins. scispace.comnih.gov Interestingly, this compound has also been reported for the first time from a genus other than Penicillium, specifically from the mangrove-derived endophytic fungus Cladosporium oxysporum strain BRS2A-AR2F. avensonline.org

Marine-Derived Fungi as a Source of Novel Alkaloids

Marine-derived fungi are recognized as a significant reservoir of biologically active molecules with unusual structures, including novel alkaloids. acs.orgnih.govresearchgate.net The marine environment presents unique conditions that can lead to the production of diverse secondary metabolites by fungi. banglajol.infonih.gov this compound is an example of a spirooxindole alkaloid isolated from such marine-derived fungi. nih.govacs.orgnih.govmdpi.commdpi.comacs.org The exploration of fungi from marine sources, such as those associated with algae and sponges, has led to the discovery of numerous bioactive compounds. banglajol.infonih.govresearchgate.net

A notable association exists between the Penicillium citrinum strains producing this compound and marine organisms, particularly red algae. Penicillium citrinum strain N059, a source of this compound, was isolated from the marine red alga Actinotrichia fragilis. banglajol.infojohnwoodgroup.comacs.orgpitt.edu Similarly, Penicillium citrinum isolated from the red alga Dichotomaria marginata also produced this compound. thieme-connect.comresearchgate.net This association suggests a potential ecological relationship where the fungi residing within or on marine organisms produce these compounds. banglajol.infonih.gov

Fermentation Conditions and Strategies for Enhanced Production

Research into the production of secondary metabolites like this compound from endophytic fungi highlights the importance of optimizing fermentation conditions. banglajol.info Various fermentation techniques, such as shaking or static cultures, are employed at optimized conditions including temperature, light, and aeration for compound extraction. banglajol.info

The selection of culture media is crucial for the effective large-scale production of bioactive compounds by fungi. banglajol.info Common fermentation media utilized include PDA medium, malt (B15192052) extract medium, and liquid Wickerham's medium. banglajol.info While the provided context mentions the impact of culture media and additives, specific details regarding the effect of additives like ScCl3 on this compound production are not present in the search results. However, the general principle is that optimizing media composition can stimulate the gene clusters responsible for secondary metabolism, potentially enhancing the production of compounds like this compound. banglajol.info

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from fungal cultures typically involve a series of steps. After fermentation, the separation of mycelia and filtrate is commonly performed by filtration. banglajol.info The compound is then extracted from the fungal material and/or the culture broth using appropriate organic solvents, with ethyl acetate (B1210297) being a widely used solvent for this purpose. banglajol.info Other solvents utilized include methanol, dichloromethane (B109758), chloroform, and hexane. banglajol.info The cell-free organic phase is often dried under vacuum using a rotary evaporator. banglajol.info Further purification techniques mentioned in the context of isolating citrinadins and related compounds from Penicillium citrinum include column chromatography, such as using Sephadex LH-20, followed by purification using HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection). thieme-connect.comresearchgate.net Spectroscopic data, including UV, HRMS, 1D, and 2D NMR, are then used for the identification and structural elucidation of the isolated compounds, including this compound. thieme-connect.comresearchgate.net

Chemical Synthesis of Citrinadin B and Analogues

Total Synthesis Approaches and Methodologies

Several research groups have reported total syntheses of Citrinadin B, employing different methodologies to assemble the complex molecular framework. researchgate.netnih.govnih.govacs.orgnih.govacs.orgthieme-connect.comnih.govnih.govfigshare.comnih.govjohnwoodgroup.com These approaches often involve the construction of key fragments, such as the spirooxindole and piperidine (B6355638) moieties, followed by their coupling. nih.govnih.govacs.org

Convergent Synthetic Strategies

Convergent synthetic strategies have been successfully applied to the total synthesis of this compound. researchgate.netnih.govnih.govacs.org In a convergent approach, key fragments of the molecule are synthesized independently and then joined together in a later stage of the synthesis. nih.govnih.govacs.org The Wood group, for instance, utilized a convergent strategy where the spirooxindole ring system and the piperidine ring were coupled via a [3+2] cycloaddition. nih.govnih.govacs.org This strategy allows for the preparation of structurally and stereochemically diverse products. nih.gov

Key Stereoselective Transformations

Stereoselective transformations are crucial in the synthesis of this compound to establish the correct absolute and relative stereochemistry of its multiple chiral centers. researchgate.netnih.govacs.orgnih.govacs.orgnih.govfigshare.com Several key reactions have been employed to achieve this control. researchgate.netnih.govacs.orgnih.govacs.orgnih.govfigshare.com

Vinylogous Mannich Addition for Chiral Center Introduction

The vinylogous Mannich addition has been utilized as a key step to establish the first chiral center in some total syntheses of citrinadins. researchgate.netnih.govacs.orgnih.govacs.orgnih.govfigshare.comacs.orgnih.gov This reaction typically involves the diastereoselective addition of a dienolate to a chiral pyridinium (B92312) salt. nih.govacs.orgnih.govacs.orgnih.govfigshare.comacs.orgnih.gov The stereochemistry of this initial chiral center then dictates the stereochemical outcome of subsequent transformations through substrate control. nih.govacs.orgnih.govacs.orgnih.govfigshare.comnih.gov For example, the vinylogous Mannich reaction of a zinc dienolate with a chiral pyridinium salt bearing a (−)-TCC chiral auxiliary provided an adduct in 61% yield with a diastereomeric ratio of 94:6. nih.govacs.org

Epoxidation/Ring Opening Sequences

Highly stereoselective epoxidation/ring opening sequences are employed to establish specific stereocenters within the pentacyclic core of this compound. researchgate.netnih.govacs.orgnih.govacs.orgnih.govfigshare.comnih.gov This sequence can be used to introduce the 1,2-amino alcohol motif present in the molecule. acs.orgacs.org Selective epoxidation of a carbon-carbon double bond from a more accessible face, followed by a controlled ring-opening reaction, allows for the precise placement of hydroxyl and amino functionalities with defined stereochemistry. acs.orgacs.org For instance, a Corey-Chaykovsky epoxidation followed by intramolecular epoxide opening has been reported in the synthesis of the this compound core. scispace.comthieme-connect.com

Oxidative Rearrangement of Indoles to Spirooxindoles

The construction of the spirooxindole core is a critical step in the synthesis of this compound. researchgate.netnih.govacs.orgnih.govacs.orgnih.govfigshare.comnih.gov Oxidative rearrangement of suitably functionalized indole (B1671886) precursors has proven to be an effective method for generating this key structural feature. researchgate.netnih.govacs.orgnih.govacs.orgnih.govfigshare.comnih.govthieme-connect.com This transformation establishes the spirocenter with control over its absolute stereochemistry. researchgate.netthieme-connect.com One approach involves a diastereoselective oxidative rearrangement mediated by reagents such as Davis' oxaziridine. nih.govjohnwoodgroup.comthieme-connect.com The successful implementation of this reaction allows for the assembly of the highly substituted, stereochemically rich spirooxindole core. nih.gov

Nitrone Cycloaddition Reactions

Nitrone cycloaddition reactions have been employed as a strategy for constructing the pentacyclic core of this compound, particularly in convergent approaches. researchgate.netnih.govacs.orgscispace.comthieme-connect.comnih.govfigshare.com A stereoselective intermolecular [3+2] cycloaddition between a nitrone and a dipolarophile can efficiently assemble key rings and set multiple stereocenters in a single step. researchgate.netnih.govacs.orgscispace.comthieme-connect.comnih.govfigshare.com The Wood group's synthesis of (+)-citrinadin B utilized a stereoselective intermolecular nitrone cycloaddition as a key step to join the spirooxindole and piperidine fragments. researchgate.netnih.govacs.orgscispace.comthieme-connect.comnih.govfigshare.com This reaction can yield isoxazolidine (B1194047) intermediates that are subsequently transformed into the target pentacyclic system. thieme-connect.com Control over diastereoselectivity in the cycloaddition is essential for the successful execution of this strategy. scispace.comthieme-connect.com

Here is a summary of some key transformations and their outcomes as described in the literature:

TransformationSubstratesProduct/IntermediateYield (%)Diastereomeric Ratio (dr)Reference
Vinylogous Mannich AdditionZinc dienolate + Chiral pyridinium saltAdduct (ent-36)6194:6 nih.govacs.org
EpoxidationAlkyne (61)Epoxide (62)77N/A acs.org
Oxidative Rearrangement of IndoleIndole precursorSpirooxindoleN/AStereocontrolled researchgate.netnih.govacs.orgnih.govacs.orgnih.govfigshare.comnih.govthieme-connect.com
Nitrone CycloadditionRacemic dipolarophile + Enantioenriched nitroneIsoxazolidine (C) + C3-epimer36 + 51N/A thieme-connect.com
Corey-Chaykovsky EpoxidationOxindole (B195798) (+)-7Spiroepoxide (+)-19GoodSingle diastereomer scispace.com
Epoxide Opening (intramolecular)Epoxide (+)-19Ammonium salt (+)-21GoodN/A scispace.com
Azide Reduction, Monomethylation, DeprotectionAzide intermediates ((+)-27, (−)-28)(+)-Citrinadin B precursorsReadilyN/A scispace.com
Barton DeoxygenationIntermediate (40)Dehydroxy compound (61)73N/A acs.org

Retrosynthetic Analysis of this compound Skeleton

Retrosynthetic strategies for this compound typically involve disconnecting key bonds to arrive at simpler, readily available starting materials. One approach envisioned the citrinadin skeleton arising from the functionalization of an oxindole intermediate. nih.gov Another strategy proposed accessing the pentacyclic core through the alkylation of 2-methoxypyridines. nih.govacs.orgescholarship.org Convergent syntheses have also been explored, utilizing a spirooxindole intermediate as a common precursor to both Citrinadin A and B. acs.org A different retrosynthetic plan for related compounds, like citrinalin B, suggests an 'indole to spirooxindole' transformation leading to a fused hexacycle. nih.gov

Development of Core Architectures

The construction of the complex core architecture of this compound has been a central theme in synthetic studies. One strategy involved the use of a methoxypyridine alkylation approach to build the pentacyclic carbon skeleton. nih.govacs.orgescholarship.org Initially, a planned indolizidine to quinolizidine (B1214090) transformation was explored but proved unsuccessful; however, direct alkylation successfully established the desired core. nih.govacs.orgescholarship.org Another approach employed an intramolecular Heck reaction to form an oxindole, which was then transformed into a spirocycle intermediate. nih.gov Diastereoselective intramolecular Heck cyclization has been used to control stereogenicity at a quaternary carbon in an advanced intermediate. nih.gov A concise, stereocontrolled synthesis of the this compound core architecture has been achieved from scalemic starting materials, featuring a mixed Claisen acylation and diastereoselective carbonyl addition and oxidative rearrangement for assembling the core. nih.govacs.org

Stereochemical Revision and Confirmation

Synthetic studies have played a crucial role in correcting and confirming the stereochemistry of this compound. nih.govacs.orgacs.orgresearchgate.net

Discrepancies in Initial Structural Assignments

Initial structural assignments for this compound, based on spectroscopic and chemical correlation studies, were later found to have discrepancies in the stereochemistry assigned to the stereogenic carbons within the pentacyclic core. nih.govacs.orgacs.orgscispace.com Notably, a critical difference was observed in the proposed relative stereochemistry between the spirooxindole core and the epoxyketone side chain when compared to related alkaloids like PF1270A-C, whose structures were determined by X-ray crystallography. acs.orgscispace.comnih.gov

Confirmation via Total Synthesis and Spectroscopic Data

Total synthesis efforts independently revealed that the initial stereochemical assignments were incorrect. nih.govacs.orgacs.org The completion of stereoselective syntheses led to a proposed stereochemical revision, aligning the structure of this compound more closely with the PF1270A-C alkaloids. acs.orgresearchgate.netscispace.comnih.govnih.gov This revised stereochemistry suggests that the absolute stereochemistry of the spirooxindole and stereogenic centers in the fused tricyclic region are opposite to that originally assigned. nih.gov Confirmation of the revised structure has been achieved through comparison of spectroscopic data, such as CD spectra, between synthetic and natural samples, as well as through X-ray crystallographic analysis of synthetic intermediates or related compounds. acs.orgacs.orgscispace.comnih.govnih.govresearchgate.net

Synthetic Strategies for Derivatives and Analogues

Synthetic methodologies developed for the total synthesis of this compound can be adapted for the preparation of derivatives and analogues, allowing for exploration of structure-activity relationships. nih.govjohnwoodgroup.com

Modification of Side Chains

Synthetic routes to this compound often involve the construction of the pentacyclic core and the subsequent attachment or modification of side chains. nih.govacs.orgacs.org Strategies for modifying the side chains can involve functionalization of advanced intermediates. For instance, an early-stage intermediate in the synthesis of Citrinadin A was deoxygenated to generate a dehydroxy compound, which was then elaborated into this compound using a similar sequence of reactions. acs.orgresearchgate.net The incorporation of the requisite side chain can be achieved through reactions with appropriately functionalized precursors.

Synthesis of Spirooxindole Scaffolds for Drug Discovery

Spirooxindoles, characterized by a spirocyclic ring fused at the C3 position of an oxindole core, are a significant structural motif in modern organic synthesis, drug discovery, and natural product chemistry. rsc.orgnih.gov Their inherent three-dimensional structure and ability to project functional groups in defined orientations contribute to their value in medicinal chemistry. rsc.orgnih.gov The demand for controlled and stereoselective syntheses of these privileged structures has driven significant advancements in synthetic methodology. rsc.org

Various strategies have been developed for the synthesis of spirooxindole scaffolds. These methods can broadly be categorized into stepwise approaches, where the oxindole ring is formed before the spirocycle, and direct syntheses that construct both rings simultaneously. kyoto-u.ac.jp Oxindole derivatives, including isatin (B1672199) derivatives and methyleneindolinones, are frequently employed as starting materials. kyoto-u.ac.jpnih.govrsc.org

Transition metal catalysis plays an indispensable role in the synthesis of spirooxindoles, offering advantages such as mild reaction conditions and compatibility with diverse functional groups. nih.govrsc.org Ligand design is crucial in transition metal-catalyzed reactions to influence selectivity. nih.gov Examples of transition metals used as catalysts include silver and manganese, often in the form of nanoparticles. nih.gov

Organocatalysis also represents a significant approach to spirooxindole synthesis, with various organocatalysts like L-proline, imidazole, and triethylamine (B128534) being employed. mdpi.comajgreenchem.comresearchgate.net These methods can facilitate reactions such as multicomponent couplings and 1,3-dipolar cycloadditions, often leading to highly functionalized spirooxindoles. mdpi.comajgreenchem.comacs.org

Multicomponent reactions (MCRs) are particularly attractive for the efficient construction of complex spirooxindole structures in a single step from readily available starting materials like isatin, cycloketones, and malononitrile (B47326). mdpi.comajgreenchem.com For instance, a lipase-catalyzed one-pot tandem reaction involving isatins, cycloketones, and malononitrile in water has been reported, providing spirooxindoles in moderate to good yields with excellent functional group tolerance. mdpi.com

Another important synthetic strategy involves cycloaddition reactions, such as [3+2] cycloadditions, which have been successfully applied in the synthesis of spirooxindoles. acs.orgacs.orgnih.gov For example, the total synthesis of (+)-citrinadin B by the Wood group utilized a convergent strategy involving a [3+2] cycloaddition to join the spirooxindole and piperidine rings. acs.orgthieme-connect.comscispace.comnih.gov Similarly, a highly stereoselective one-pot multicomponent [3+2] cycloaddition between azomethine ylides (generated from isatin and secondary amino acids like L-proline or sarcosine) and α,β-unsaturated carbonyl compounds has been developed to synthesize spirooxindole derivatives. acs.org

Oxidative rearrangement of indoles is another method that can furnish spirooxindoles, as demonstrated in the total synthesis of (−)-citrinadin A. acs.orgthieme-connect.comnih.gov

The development of catalytic asymmetric synthesis methods is particularly important for accessing enantioenriched spirooxindoles, given that biological activity is often associated with a specific stereoisomer. rsc.orgrsc.orgresearchgate.net Chiral catalysts, including chiral Lewis acids and chiral Brønsted acids, have been successfully employed to achieve high enantioselectivity in spirooxindole synthesis. nih.gov

Research findings often detail specific reaction conditions, catalysts, and yields for the synthesis of various spirooxindole derivatives. For example, studies on transition metal-catalyzed syntheses highlight the use of catalysts like Ag nanoparticles for the condensation of isatin, β-diketone, and enamines in water, yielding spirooxindoles in high to excellent yields within short reaction times. nih.gov Other work describes the use of ZnS nanoparticles or manganese ferrite (B1171679) nanoparticles as catalysts for spirooxindole synthesis from isatin derivatives. nih.gov

The synthesis of spirooxindole scaffolds is a dynamic area of research, constantly evolving to provide efficient, selective, and environmentally friendly methods for accessing these valuable structures for drug discovery. rsc.orgnih.govmdpi.com

Preclinical Biological Activities and Mechanistic Studies Non Human Models

Cytotoxicity in Murine Leukemia Cell Lines (e.g., L1210)

Citrinadin B has demonstrated cytotoxicity against murine leukemia L1210 cells. Studies have reported IC50 values for this compound in this cell line. One source indicates an IC50 of 10.0 µg/mL. researchgate.netnih.govnih.govmdpi.com Another study reported an IC50 value of 20.8 µM for this compound against L1210 cells. banglajol.inforesearchgate.net Citrinadin A, a closely related analog, has shown slightly higher potency against L1210 cells with an reported IC50 of 6.2 µg/mL. avensonline.orgresearchgate.netnih.govnih.govacs.org

Compound Cell Line IC₅₀ (µg/mL) IC₅₀ (µM) Source
This compound Murine leukemia L1210 10.0 - researchgate.netnih.govnih.govmdpi.com
This compound Murine leukemia L1210 - 20.8 banglajol.inforesearchgate.net
Citrinadin A Murine leukemia L1210 6.2 - avensonline.orgresearchgate.netnih.govnih.govacs.org

Activity against Human Epidermoid Carcinoma KB Cells (in vitro)

While this compound's activity specifically against human epidermoid carcinoma KB cells is less extensively documented compared to Citrinadin A, related studies on citrinadin A provide context. Citrinadin A has shown activity against human epidermoid carcinoma KB cells with an IC50 value of 10.0 µg/mL. avensonline.orgresearchgate.netresearchgate.net Some sources broadly mention citrinadin A and B exhibiting cytotoxicity against KB cells without providing specific IC50 values for this compound in this context. banglajol.inforesearchgate.net

Compound Cell Line IC₅₀ (µg/mL) Source
Citrinadin A Human epidermoid carcinoma KB 10.0 avensonline.orgresearchgate.netresearchgate.net

Antiproliferative Activities in Other Cancer Cell Lines (e.g., HL-60, HepG2)

Research has also explored the antiproliferative activities of citrinadin-type compounds in other human cancer cell lines, including HL-60 (human promyelocytic leukemia) and HepG2 (human hepatocellular carcinoma). While specific IC50 values for this compound against these cell lines are not consistently highlighted across all sources, studies involving related compounds like citrinadin A and butrecitrinadin (a derivative of citrinadin A) have shown moderate antiproliferative activity against HL-60 and good activity against HepG2 cells when compared to a positive control like curcumin. avensonline.orgresearchgate.net Another related compound, meleagrin (B1676177) B, has shown moderate cytotoxic activity inducing HL-60 cell apoptosis. nih.govmdpi.com Penicitrinine A, another compound with a spiro skeleton from P. citrinum, also showed weak cytotoxicity against HL-60 cells. nih.gov Some studies on other marine-derived compounds from Penicillium species have reported cytotoxicity against HL-60 and HepG2 cells, indicating the potential for such activities within this fungal genus. avensonline.orgnih.govmdpi.comnih.govpreprints.orgmdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. wikipedia.orgfrontiersin.org For citrinadins, SAR has been explored, particularly concerning the spirooxindole core and substituents.

Influence of Spirooxindole Stereochemistry (3R vs. 3S) on Bioactivity

The spirooxindole ring system in prenylated indole (B1671886) alkaloids, including citrinadins, contains a chiral center at the C-3 position, which can have either a 3R or 3S configuration. This stereochemistry is understood to be a determinant of the bioactivities of these compounds. researchgate.netnih.gov The absolute stereochemistry of citrinadin A was revised to be the 3S spirocycle through enantioselective total synthesis. nih.govacs.orgnih.gov While the direct impact of 3R vs. 3S stereochemistry on the specific bioactivity profile of this compound is not explicitly detailed in the provided snippets, the general principle that spirooxindole stereochemistry influences the bioactivity of this class of compounds is established. researchgate.netnih.gov

Impact of Substituents (e.g., N,N-dimethylvaline ester)

The primary structural difference highlighted between citrinadin A and this compound is the presence of an N,N-dimethylvaline residue at the C-14 position in citrinadin A, which is absent in this compound. avensonline.orgresearchgate.netresearchgate.net This difference in substitution appears to influence their cytotoxic potency, as citrinadin A generally shows slightly higher activity against L1210 cells compared to this compound. avensonline.orgresearchgate.netnih.govnih.govacs.org This suggests that the N,N-dimethylvaline ester substituent contributes to the observed bioactivity. Other citrinadin-type compounds, such as PF1270 A, B, and C, have different substituents (butyrate, propionate, and acetate) at the C-14 position, and these compounds exhibit affinity for histamine (B1213489) H3 receptors, indicating that variations in this region of the molecule can lead to different biological targets and activities. avensonline.orgresearchgate.net

Exploration of Molecular Mechanisms of Action (Preclinical)

Information specifically detailing the molecular mechanisms of action of this compound in preclinical models is limited in the provided search results. However, the biological activities observed, such as cytotoxicity and antiproliferative effects, suggest potential mechanisms involving the disruption of cellular processes essential for cancer cell survival and proliferation. Studies on related spirooxindole alkaloids have explored mechanisms such as the induction of apoptosis and inhibition of specific enzymes or pathways, but these findings are not directly attributed to this compound in the provided text. preprints.org For example, quinolactacin A2, co-isolated with citrinadin A and butrecitrinadin, was found to cause dissipation of mitochondrial membrane potential in Plasmodium falciparum, suggesting a possible mechanism involving mitochondrial dysfunction, although this was not studied for the citrinadins in the same report. avensonline.orgresearchgate.net Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Cellular Pathway Modulation (e.g., Akt/protein kinase B inactivation, iNOS inhibition)

While direct studies explicitly detailing this compound's modulation of Akt/protein kinase B (Akt/PKB) or inducible nitric oxide synthase (iNOS) were not prominently found in the search results, related indole alkaloids from marine fungi have demonstrated such activities. For instance, leptosins, prenylated bisindole alkaloids from a Leptoshaeria species, have been shown to induce apoptosis by inactivating the Akt/protein kinase B pathway in tumor cell lines. thieme-connect.comdokumen.pub Another example is asperversiamides, which exhibited potent inhibitory activity towards iNOS in anti-inflammatory tests. thieme-connect.com These findings on structurally related compounds suggest potential avenues for investigating similar pathway modulation by this compound.

Target Identification (e.g., MDM2 inhibitors, histamine H3 receptor agonists)

This compound and related compounds have shown interactions with specific biological targets. This compound, along with Citrinadin A, has demonstrated cytotoxic activity against murine leukemia L1210 cells. researchgate.netnih.govmdpi.compreprints.orgmdpi.comnih.govresearchgate.netavensonline.orgresearchgate.netacs.org

Furthermore, related spiro-oxindole natural products, such as PF1270 A, B, and C, which share structural similarities with the citrinadins, have been identified as potent agonists of the rat and human histamine H3 receptor (H3R). nih.govavensonline.orgacs.org The H3R is a G protein-coupled receptor primarily located in the central nervous system and is considered an attractive target for neurological disorders. nih.govnih.gov While this compound itself is not explicitly stated as an H3R agonist in the provided snippets, its structural relationship to the PF1270 series suggests this as a potential area for further investigation.

The search results did not provide specific information regarding this compound acting as an MDM2 inhibitor. However, research into identifying all-D dodecapeptide inhibitors of the p53-MDM2 interaction highlights the relevance of MDM2 as a therapeutic target in other contexts. core.ac.uk

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Anti-plasmodial)

The antimicrobial potential of this compound has been explored, although findings appear varied. While some studies on related indole alkaloids from marine fungi have reported antibacterial and antifungal effects, specific, strong antimicrobial activity for this compound was not consistently highlighted. thieme-connect.comsemanticscholar.org

One study evaluated the anti-plasmodial activity of this compound, alongside quinolactacin A2 and citrinadin A, against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. avensonline.orgresearchgate.netresearchgate.net In this particular study, this compound did not show activity against this strain within the tested concentration range. avensonline.orgresearchgate.net In contrast, quinolactacin A2, co-isolated with citrinadins, did exhibit anti-plasmodial activity, inducing dissipation of the mitochondrial membrane potential in the parasite. avensonline.orgresearchgate.net

Other indole alkaloids from marine fungi have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. preprints.orgresearchgate.net The involvement of citrinadins in the response of Penicillium citrinum against other microorganisms in co-cultures has been noted, suggesting a potential biological role in microbial interactions, although their precise function in such environments requires further elucidation. researchgate.net

Advanced Analytical Techniques for Citrinadin B Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural features of Citrinadin B, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is indispensable for determining the carbon-hydrogen framework and identifying the types of protons and carbons present in the this compound molecule. 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the chemical shifts, multiplicity, and integration of signals, which are indicative of the electronic environment and number of protons and carbons. nih.govnih.govresearchgate.netthieme-connect.comresearchgate.netresearchgate.net 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal correlations between protons and carbons, allowing for the mapping of the molecular connectivity and the assignment of signals. researchgate.netthieme-connect.comresearchgate.netresearchgate.net For instance, ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiments have been used to assign the absolute stereochemical relationships within the pentacyclic core of citrinadins. acs.orgresearchgate.netnih.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for determining its molecular formula and structural fragments. High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the elemental composition. nih.govresearchgate.netthieme-connect.comresearchgate.netjohnwoodgroup.comescholarship.orgnih.gov Electrospray ionization (ESI) is a commonly used technique for ionizing polar molecules like this compound for MS analysis. nih.govescholarship.org HRMS analysis of isolated compounds, including this compound, has been used to confirm their molecular formulas. researchgate.netthieme-connect.comresearchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules like this compound. By measuring the differential absorption of left and right circularly polarized light by a sample, ECD provides a spectrum that is characteristic of the molecule's three-dimensional structure and stereochemistry. nih.govnih.govresearchgate.netacs.orgresearchgate.netnih.govjohnwoodgroup.comfrontiersin.orgcapes.gov.brnih.gov Comparison of experimental ECD spectra with calculated spectra for different possible stereoisomers is a common approach for assigning absolute configuration. nih.govresearchgate.netfrontiersin.org ECD analysis has been utilized in the structural elucidation and stereochemical revision of citrinadins. nih.govacs.orgresearchgate.netnih.govnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, provides complementary information to ECD and can be particularly useful for assigning the absolute configuration of molecules with complex structures or those lacking strong chromophores in the UV-Vis region. nih.govresearchgate.netjohnwoodgroup.comnih.gov VCD spectra are related to the molecule's vibrational modes and their chiral properties. VCD spectroscopy has been applied in assigning the absolute configuration of the epoxide ring in Citrinadin A, a closely related congener, by comparison with model compounds. researchgate.netnih.govnih.gov

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex mixtures, such as fungal extracts.

High-Performance Liquid Chromatography (HPLC-DAD, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the purification and analysis of this compound. researchgate.netfrontiersin.orgresearchgate.netamazonaws.com HPLC coupled with a Diode Array Detector (DAD) allows for the detection of compounds based on their UV-Vis absorption spectra, providing information on purity and helping in the identification of compounds with similar chromophores, such as the indolinone moiety present in citrinadins. researchgate.netthieme-connect.comresearchgate.netthieme-connect.comug.edu.ghug.edu.gh Preparative HPLC is employed for isolating sufficient quantities of pure this compound for structural characterization. nih.govresearchgate.netbiomolther.org

Chiral HPLC is a specialized type of HPLC that uses a chiral stationary phase to separate enantiomers. nih.govacs.orgresearchgate.net This technique is crucial for determining the enantiomeric excess (ee) of synthesized chiral intermediates or for analyzing the stereochemical purity of isolated natural products like this compound. Chiral HPLC has been used in the synthetic studies of citrinadins to assess the enantiopurity of intermediates and products. nih.govacs.org

Table 1: Analytical Techniques and Their Applications in this compound Research

TechniqueApplication
¹H and ¹³C NMRDetermination of carbon-hydrogen framework, identification of proton and carbon types
2D NMR (COSY, HSQC, HMBC, ROESY)Mapping of molecular connectivity, signal assignment, relative stereochemistry
MS and HRMSDetermination of molecular weight and formula, structural fragment analysis
ECD SpectroscopyDetermination of absolute configuration
VCD SpectroscopyDetermination of absolute configuration (complementary to ECD)
HPLC-DADPurification, analysis, purity assessment, detection by UV-Vis absorption
Chiral HPLCSeparation of enantiomers, determination of enantiomeric excess

Table 2: Examples of Spectroscopic Data Reported for this compound or Related Intermediates

TechniqueAnalyteKey Data ReportedSource
¹H NMRSpirooxindole intermediateCharacteristic δ values and coupling constants (e.g., doublets, triplets, singlets) nih.gov
¹³C NMRSpirooxindole intermediateCharacteristic δ values nih.gov
HRMS (ESI)Spirooxindole intermediateCalculated and Found m/z values for [M-H]⁻ or [M+H]⁺ ions nih.gov
ECDThis compound and stereoisomersCD spectra for comparison johnwoodgroup.com
VCDCitrinadin A (related to this compound)Comparison with model compounds for absolute configuration assignment of epoxide researchgate.netnih.govnih.gov
HPLC-DADCitrinadin A, this compound, derivativesUV λmax at 335 nm associated with the indolinone moiety researchgate.netthieme-connect.comresearchgate.netthieme-connect.com
Chiral HPLCEnone intermediate in synthesisRetention times and enantiomeric excess (ee) nih.govacs.org

Column Chromatography (e.g., Sephadex LH-20, SiO2)

Column chromatography is a widely used technique for the separation and purification of natural products from complex mixtures. In the context of this compound and related compounds, various stationary phases have been employed. Sephadex LH-20, a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, is particularly useful for the separation of natural products based on both size exclusion and partition mechanisms, depending on the solvent system used cytivalifesciences.com. It is suitable for low-pressure liquid chromatography (LPLC) sigmaaldrich.com.

Research on citrinadins and similar quinolizidine (B1214090) alkaloids has frequently utilized Sephadex LH-20 column chromatography for purification steps researchgate.netcore.ac.uk. For instance, in studies involving the isolation of quinolizidine alkaloids, including this compound, from fungal sources, column chromatography of fractions over Sephadex LH-20 has been employed, often followed by further purification techniques such as HPLC-DAD researchgate.net. Another study on the synthesis of citrinalin and cyclopiamine congeners, structurally related to this compound, mentions purification by column chromatography using a mixture of dichloromethane (B109758) and methanol, followed by purification through a column of Sephadex LH-20 with gravity filtration core.ac.uk. Sephadex LH-20 has also been applied in the isolation of other natural compounds like prenylated biflavonoids, demonstrating its utility in separating closely related molecular species mdpi.com. While silica (B1680970) gel (SiO2) column chromatography is a fundamental technique in natural product isolation and is often used in initial purification steps or alongside Sephadex LH-20 science.gov, the cited research specifically linking this compound purification to Sephadex LH-20 highlights its importance in obtaining purified samples for further analysis.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that provides unambiguous three-dimensional structural information, including the absolute stereochemistry of crystalline compounds. This is particularly vital for complex natural products like this compound, where multiple stereocenters exist.

X-ray crystallographic analysis has been instrumental in confirming or revising the structural assignments of this compound and related synthetic intermediates. For example, the structure of ent-citrinalin B, an enantiomer of naturally occurring citrinalin B, was unambiguously confirmed by X-ray crystallographic analysis of its HCl salt nih.govescholarship.org. This analysis provided conclusive support for the proposed structure of citrinalin B nih.govescholarship.org. In synthetic studies towards citrinadins, X-ray crystallography has been used to establish the structure and stereochemistry of key intermediates, confirming the stereochemical outcome of critical reaction steps acs.orgacs.org. An X-ray analysis of a diol intermediate in one synthetic route confirmed the structural assignment and the stereochemical fidelity achieved during the synthesis scispace.com. Furthermore, X-ray crystal structures of enzymes involved in the biosynthesis of citrinadins have provided insights into the molecular basis for the stereoselective formation of the spirooxindole ring, a core structural feature of these compounds nih.gov. While spectroscopic methods like NMR and ECD are crucial for initial structural proposals and relative stereochemistry, X-ray crystallography offers definitive proof of both relative and absolute configurations when suitable crystals can be obtained.

Future Research Directions and Translational Potential

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of complex natural products like Citrinadin B involves intricate enzymatic transformations. Research into the biosynthetic pathway of citrinadins has revealed key enzymatic steps, particularly concerning the formation of the spirooxindole ring. An oxygenase/semipinacolase enzyme, CtdE, has been identified as crucial for the stereoselective construction of the 3S-spirooxindole core found in 21R-citrinadin A. nih.govdntb.gov.uaosti.gov This enzyme catalyzes a β-face selective epoxidation of an indole (B1671886) C2=C3 bond, followed by a regioselective epoxide ring opening and semipinacol rearrangement. nih.govdntb.gov.ua This mechanism highlights the complex stereocontrol exerted by biosynthetic enzymes.

Further investigation into the citrinadin biosynthetic gene cluster in Penicillium citrinum has identified other enzymes potentially involved in the pathway. For instance, CtdK, CtdL, and CtdM show high homology to enzymes involved in the biosynthesis of (2S,6S)-6-methyl-L-pipecolate, a key building block incorporated into a monoketopiperazine precursor by the nonribosomal peptide synthetase CtdQ. chemrxiv.orgnih.gov The fungal P450 enzyme CtdY has been shown to catalyze the cleavage of an amide bond in a 2,5-diazabicyclo[2.2.2]octane system, followed by decarboxylation to form the pentacyclic ring system in 21R-citrinadin A. nih.gov Subsequent stereospecific oxygenases are involved in late-stage modifications. nih.gov

Future research aims to fully elucidate the roles of all enzymes in the pathway, understand their mechanisms in detail, and potentially discover novel enzymes responsible for other unique structural features of this compound, such as the epoxycarbonyl moiety and the cyclopenta[b]quinolizidine system. Understanding these pathways at a molecular level can provide insights for biocatalysis and synthetic biology approaches.

Chemoenzymatic Synthesis and Biocatalysis

The complexity of this compound's structure presents challenges for traditional total synthesis, making chemoenzymatic approaches and biocatalysis attractive alternatives. nih.govbiorxiv.org The discovery and characterization of biosynthetic enzymes like CtdE and CtdY provide valuable tools for potentially synthesizing parts of the molecule or related analogues. nih.govdntb.gov.uaosti.govnih.gov

Biocatalysis, utilizing enzymes or whole-cell systems, offers advantages such as high stereoselectivity and regioselectivity under mild conditions. nih.govdntb.gov.ua Research could focus on engineering these natural enzymes to improve their efficiency, substrate scope, or to catalyze novel reactions relevant to this compound synthesis. For example, understanding the structural basis for the 3S stereoselectivity of CtdE could inform the design of biocatalysts for stereocontrolled spirooxindole synthesis. nih.govdntb.gov.ua

Chemoenzymatic synthesis combines chemical steps with enzymatic transformations, leveraging the strengths of both approaches. This could involve using enzymes to synthesize key chiral intermediates, which are then coupled through chemical reactions to assemble the final complex structure of this compound or its analogues.

Diversification of this compound Analogues for Enhanced Bioactivity

The structural complexity of this compound provides a rich scaffold for the design and synthesis of analogues with potentially enhanced or altered bioactivity. metabolomicsworkbench.orgresearchgate.net Diversification efforts can involve modifying different parts of the molecule, such as the spirooxindole core, the quinolizidine (B1214090) system, or the epoxycarbonyl side chain.

Previous studies on related indole alkaloids, such as the meleagrins, have shown that bioactivity can increase with structural complexity. nih.govmdpi.com Similarly, modifications to the citrinadin scaffold could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, exploring variations in the substituents on the quinolizidine ring, similar to the difference between citrinadin A and B, could yield valuable insights. researchgate.netresearchgate.net

Synthetic approaches, including both total synthesis and semi-synthesis from naturally occurring intermediates, can be employed to generate libraries of this compound analogues. researchgate.netacs.orgprinceton.eduscispace.com High-throughput screening of these analogues in relevant biological assays is crucial for identifying compounds with desired activities.

Exploration of Additional Pharmacological Activities in Preclinical Models

This compound was initially reported to exhibit cytotoxic activity against murine leukemia L1210 cells. researchgate.netresearchgate.netnih.govmdpi.com Citrinadin A has also shown activity against human epidermoid carcinoma KB cells. researchgate.netresearchgate.net Citrinadin C, a related pentacyclic alkaloid from Penicillium citrinum, demonstrated cytotoxic activity against human liver cancer cell line MHCC97H. researchgate.net

These initial findings suggest that this compound and its congeners may possess broader pharmacological activities beyond cytotoxicity. Future research should explore other potential activities in various preclinical models, such as anti-inflammatory, antiviral, antibacterial, or antifungal effects, as observed for other marine indole alkaloids. nih.govmdpi.com

Detailed studies are needed to determine the specific molecular targets and mechanisms of action underlying the observed cytotoxic effects and to investigate other potential therapeutic applications. This could involve in vitro assays against a wider panel of cancer cell lines, as well as studies on other disease models.

Advanced in vivo Preclinical Models for Efficacy and Metabolism Studies (non-human)

Studies in relevant animal models could help determine if this compound retains its cytotoxic or other pharmacological activities in vivo. These models can also provide crucial data on its metabolic fate, identifying metabolites that may be active or inactive, and understanding how the compound is processed and eliminated by the organism. This information is critical for assessing the translational potential of this compound and its analogues.

Application in Chemical Probe Development

Chemical probes are small molecules used to perturb biological systems and study protein function or biological processes. Given its unique and complex structure, this compound could potentially be developed into a chemical probe to investigate specific biological targets or pathways.

Developing this compound as a chemical probe would involve synthesizing modified versions of the molecule that retain its biological activity but also incorporate features suitable for research applications, such as a handle for immobilization or a reporter tag for detection. These probes could be used in pull-down assays, activity-based protein profiling, or imaging studies to identify and characterize the proteins that interact with this compound. princeton.edu Such studies could provide valuable insights into the molecular mechanisms underlying its observed biological activities and help identify potential therapeutic targets.

Q & A

Q. What are the key structural features of Citrinadin B, and how do they influence experimental design in biosynthesis studies?

this compound’s spirooxindole core and fused tricyclic architecture necessitate targeted strategies for stereochemical control. Researchers must prioritize retrosynthetic analysis to identify disconnection points (e.g., C–N bond formation) and employ stereoselective reactions like gold-catalyzed oxidations or Sonogashira couplings . Biosynthetic studies should focus on enzymatic pathways involving indole rearrangements and oxidative ring contractions, as observed in related alkaloids .

Q. How should researchers design experiments for the total synthesis of this compound?

Key steps include:

  • Retrosynthetic planning : Divide the molecule into modular fragments (e.g., spirooxindole and tricyclic subunits) for parallel synthesis .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., L-alanine-derived nitrones) to establish stereocenters .
  • Convergent assembly : Combine fragments via cross-coupling reactions (e.g., azide reduction and monomethylation) . Ensure reproducibility by documenting reaction conditions (solvents, catalysts) in supplementary materials .

Q. What analytical techniques are critical for verifying this compound’s identity and purity?

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with natural product data to detect discrepancies (e.g., mismatched spirooxindole signals) .
  • Circular dichroism (CD) : Validate absolute stereochemistry by matching CD spectra with crystallographically resolved analogs like PF1270A .
  • X-ray crystallography : Resolve ambiguities in stereochemical assignments, particularly for complex fused rings .

Q. How can researchers address challenges in synthesizing this compound’s spirooxindole ring?

  • Directed epoxidation : Use trifluoroperacetic acid to induce indole-to-oxindole rearrangements while avoiding competing side reactions .
  • Protection strategies : Employ electron-withdrawing groups (e.g., Boc) to stabilize intermediates during ring contractions .

Advanced Research Questions

Q. How can contradictions in spectral data lead to structural reassignment, as seen in this compound?

Discrepancies between synthetic and natural product NMR/CD data may indicate misassigned stereocenters. For this compound, contradictions arose when synthetic enantiomers did not match Kobayashi’s original data, prompting reanalysis via X-ray crystallography and alignment with PF1270A’s structure . Researchers must iteratively test hypotheses by synthesizing diastereomers and comparing chiroptical properties .

Q. What synthetic strategies resolve stereochemical mismatches in this compound’s fused tricyclic system?

  • Late-stage stereochemical editing : Introduce stereocenters via diastereoselective epoxidation (e.g., Enders’ method for α,β-unsaturated ketones) .
  • Dynamic kinetic resolution : Exploit reversible bond formations to correct misconfigured intermediates .

Q. How do cross-disciplinary approaches enhance this compound research?

  • Biosynthetic-inspired synthesis : Mimic enzymatic pathways (e.g., oxidative cascades) to streamline complex step counts .
  • Computational modeling : Predict reaction outcomes for challenging stereochemical environments (e.g., spirocyclic transitions) .

Q. What methodologies validate the stereochemical revision of this compound compared to Citrinadin A?

  • Comparative CD analysis : Align synthetic this compound’s CD profile with revised Citrinadin A data to confirm consistency in stereochemical trends .
  • Crystallographic cross-validation : Resolve ambiguities using X-ray structures of intermediates (e.g., hydroxylated tricyclic cores) .

Q. How should researchers handle discrepancies between synthetic and natural product data?

  • Systematic data triangulation : Cross-reference NMR, CD, and mass spectrometry to identify outlier signals .
  • Collaborative peer review : Share intermediates with independent labs for independent spectral validation .

Q. What are the implications of this compound’s structural revision for related alkaloids?

Revised stereochemistry aligns this compound with the PF1270A-C family, suggesting shared biosynthetic pathways. Researchers should re-examine synthetic routes for related compounds (e.g., citrinadin A) to ensure stereochemical consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.